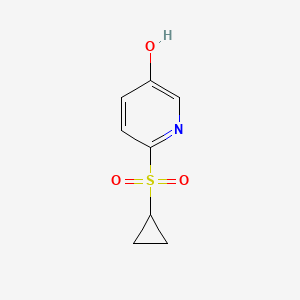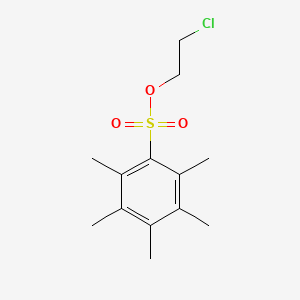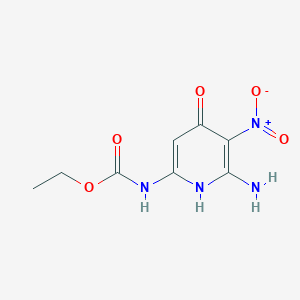
N,N,6,7-Tetramethylpteridine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,6,7-Tetramethylpteridine-2,4-diamine: is an organic compound with the molecular formula C10H14N4 It is a derivative of pteridine, a heterocyclic compound that plays a significant role in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N,6,7-Tetramethylpteridine-2,4-diamine typically involves the methylation of pteridine derivatives. One common method is the reaction of pteridine-2,4-diamine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: N,N,6,7-Tetramethylpteridine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pteridine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; often in the presence of a base like triethylamine.
Major Products:
Oxidation: Pteridine oxides.
Reduction: Reduced pteridine derivatives.
Substitution: Substituted pteridine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N,N,6,7-Tetramethylpteridine-2,4-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of N,N,6,7-Tetramethylpteridine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, potentially affecting various biochemical processes. It may also interact with DNA or RNA, leading to changes in gene expression and cellular functions.
Comparación Con Compuestos Similares
N,N,N’,N’-Tetramethylethylenediamine: A related compound with similar structural features but different functional properties.
Pteridine-2,4-diamine: The parent compound from which N,N,6,7-Tetramethylpteridine-2,4-diamine is derived.
Uniqueness: this compound is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
19152-96-6 |
|---|---|
Fórmula molecular |
C10H14N6 |
Peso molecular |
218.26 g/mol |
Nombre IUPAC |
2-N,2-N,6,7-tetramethylpteridine-2,4-diamine |
InChI |
InChI=1S/C10H14N6/c1-5-6(2)13-9-7(12-5)8(11)14-10(15-9)16(3)4/h1-4H3,(H2,11,13,14,15) |
Clave InChI |
DUFAHKDPSHICGW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2C(=N1)C(=NC(=N2)N(C)C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


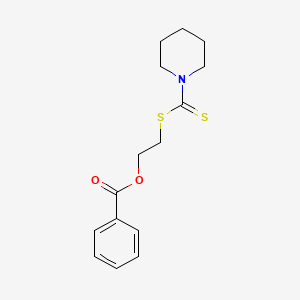
![2-[(2-Methoxy-2-phenylethyl)amino]ethanol](/img/structure/B14008193.png)
![[(4-Cyanophenyl)methylideneamino]thiourea](/img/structure/B14008200.png)

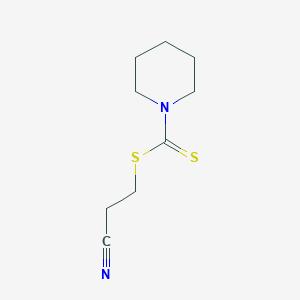

![2-[2-(3-Methoxyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B14008220.png)
![8-(3,4-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione](/img/structure/B14008227.png)
